6,18,30-Trimethyl-3,9,12,15,21,24,27,33,36-Nona(Propan-2-Yl)-1,7,13,19,25,31-Hexaoxa-4,10,16,22,28,34-Hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-Dodecone

Description

Properties

IUPAC Name |

6,18,30-trimethyl-3,9,12,15,21,24,27,33,36-nona(propan-2-yl)-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H90N6O18/c1-22(2)34-49(67)73-31(19)43(61)55-38(26(9)10)53(71)77-41(29(15)16)47(65)59-36(24(5)6)51(69)75-33(21)45(63)57-39(27(11)12)54(72)78-42(30(17)18)48(66)60-35(23(3)4)50(68)74-32(20)44(62)56-37(25(7)8)52(70)76-40(28(13)14)46(64)58-34/h22-42H,1-21H3,(H,55,61)(H,56,62)(H,57,63)(H,58,64)(H,59,65)(H,60,66) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFNRCROJUBPLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)O1)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H90N6O18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | VALINOMYCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1111.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Shiny crystalline solid. Used as an insecticide and nematocide. Not registered as a pesticide in the U.S. (EPA, 1998), Shiny solid; [Merck Index] Faintly beige powder; [MSDSonline] |

Source

|

| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | VALINOMYCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | Valinomycin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7697 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water, Soluble in petroleum ether |

Source

|

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 1559 | |

| Record name | VALINOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Shiny rectangular plates | |

CAS No. |

2001-95-8 |

Source

|

| Record name | VALINOMYCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | valinomycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Valinomycin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Valinomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALINOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

374 °F (EPA, 1998), 190 °C |

Source

|

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 1559 | |

| Record name | VALINOMYCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 1559 | |

| Record name | VALINOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Historical Trajectories and Seminal Discoveries of Valinomycin Research

Initial Isolation and Characterization from Streptomyces Species

Valinomycin was first isolated in 1955 by Brockmann and Schmidt-Kastner from the cells of the actinobacterium Streptomyces fulvissimus. nih.govmdpi.comnih.gov Initially, it was identified as an antibiotic compound with activity against Mycobacterium tuberculosis. nih.gov The initial structural elucidation was undertaken by Brockmann and Geeren two years later, in 1957. nih.gov Through total hydrolysis, they proposed a 24-membered cyclic peptide structure. nih.gov However, subsequent research and more advanced analytical techniques revealed that the correct chemical structure was a larger, 36-membered cyclododecadepsipeptide. nih.gov

This correct structure consists of a triple repeating unit of D-α-hydroxyisovaleric acid, D-valine, L-lactic acid, and L-valine. nih.govnih.gov These units are linked by alternating peptide and ester bonds to form the macrocyclic molecule. nih.govwikipedia.org This unique structure, composed of twelve alternating amino acids and esters, is fundamental to its function. researchgate.net The conformation creates a molecule with a hydrophobic exterior, due to the isopropyl and methyl groups, and a polar interior cavity where six oxygen atoms from the ester carbonyls are located. nih.gov

Table 1: Key Properties and Milestones in the Initial Characterization of Valinomycin

| Attribute | Description | Reference(s) |

|---|---|---|

| Year of Discovery | 1955 | nih.govnih.govnih.gov |

| Discoverers | Brockmann and Schmidt-Kastner | mdpi.comnih.gov |

| Source Organism | Streptomyces fulvissimus | nih.govnih.govwikipedia.orgagscientific.com |

| Initial Proposed Structure (1957) | A 24-membered cyclic peptide | nih.gov |

| Corrected Structure | A 36-membered cyclododecadepsipeptide | nih.govnih.gov |

| Molecular Formula | C₅₄H₉₀N₆O₁₈ | nih.govrpicorp.com |

| Molecular Weight | 1111.3 g/mol | nih.gov |

| Initial Identified Bioactivity | Antibacterial activity against Mycobacterium tuberculosis | nih.govagscientific.com |

Evolution of Research Foci on Valinomycin

Following its initial discovery as an antibiotic, the focus of valinomycin research underwent a significant evolution, largely driven by the discovery of its unique ionophoric properties. It was the first natural compound to be recognized as an ionophore, a molecule that can transport ions across lipid membranes. nih.govrpicorp.com This discovery shifted its primary identity from a simple antibiotic to a sophisticated biochemical tool. drugbank.com

The central feature that has captivated researchers for decades is valinomycin's remarkable selectivity for potassium ions (K⁺) over other ions, particularly sodium ions (Na⁺). wikipedia.orgnih.gov The stability constant for the potassium-valinomycin complex is approximately 100,000 times greater than that of the sodium-valinomycin complex. wikipedia.org This high selectivity arises from the specific architecture of its central cavity. nih.gov The size of the polar cavity is perfectly suited to accommodate a dehydrated K⁺ ion, which becomes coordinated by six interior carbonyl oxygen atoms. nih.govwikipedia.org Quantum chemical studies have shown that the molecule's rigidity, maintained by intramolecular hydrogen bonds and its specific ring size, creates cavity-size constraints that physically prevent it from collapsing to effectively bind the smaller sodium ion. nih.govnih.gov

This potassium-specific ion transport mechanism allows valinomycin to facilitate the movement of K⁺ ions across biological membranes down the electrochemical potential gradient. wikipedia.orgresearchgate.net This ability to selectively increase the potassium permeability of cell membranes made it an invaluable tool in biophysical and physiological research. agscientific.comnbinno.com Scientists use valinomycin to manipulate ion gradients, study membrane potential, and investigate cellular processes like mitochondrial function and cellular electrophysiology. rpicorp.compnas.org Its application also extended to biotechnology, where it is used as the active component in potassium-selective electrodes for measuring potassium concentrations in various samples. wikipedia.orgnbinno.comwikipedia.org Over time, research has also revisited and expanded upon its biological activities, demonstrating a diverse spectrum of effects including antifungal, antiviral, and antitumor efficacy. nih.gov

Table 2: Timeline of Evolving Research Foci on Valinomycin

| Era/Year | Key Research Focus/Discovery | Significance | Reference(s) |

|---|---|---|---|

| 1955 | Isolation from Streptomyces fulvissimus and discovery as an antibiotic. | Initial identification of the compound and its antimicrobial properties. | nih.govnih.govresearchgate.net |

| Post-1957 | Structure elucidation and correction. | Determined the correct 36-membered cyclododecadepsipeptide structure, crucial for understanding its function. | nih.gov |

| 1960s-1970s | Identification as the first natural ionophore. | Revealed its ability to transport ions across lipid membranes, opening new avenues of research. | nih.gov |

| Ongoing | Characterization of high K⁺ selectivity. | Elucidated the mechanism of its 100,000-fold selectivity for K⁺ over Na⁺, based on its unique molecular structure. | wikipedia.orgnih.govnih.gov |

| Ongoing | Application as a biochemical tool. | Became widely used to study and manipulate membrane potential, ion gradients, and mitochondrial function in research settings. | rpicorp.comnbinno.compnas.org |

| Ongoing | Use in biosensor technology. | Employed as the key component in potassium-selective electrodes for precise K⁺ measurement. | nbinno.comwikipedia.org |

| Recent Decades | Exploration of broader bioactivities. | Research has demonstrated antifungal, antiviral, insecticidal, and antitumor activities, expanding its potential applications. | nih.gov |

Molecular Architecture and Conformational Dynamics of Valinomycin

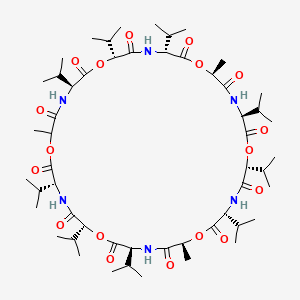

Fundamental Structural Features: Cyclic Dodecadepsipeptide Arrangement

Valinomycin is a macrocyclic molecule composed of twelve alternating amino acids and hydroxy acids, forming a 36-membered ring. wikipedia.orgagscientific.comnih.govwisc.edu Specifically, its structure is a trimer of the repeating sequence: (L-Valine – D-α-hydroxyisovaleric acid – D-Valine – L-Lactic acid). agscientific.comnih.govnsf.govxray.czdrugbank.comnih.govcore.ac.uksigmaaldrich.com These constituent units are linked alternately by amide and ester bonds. wikipedia.orgwikidoc.orgnsf.gov The molecule possesses twelve stereogenic centers. sigmaaldrich.com

The twelve carbonyl groups (six amide and six ester) are crucial for binding metal ions and for solvation in polar solvents. wikipedia.orgwikidoc.org Conversely, the isopropyl and methyl groups, which are hydrophobic, are primarily responsible for solvation in nonpolar solvents. wikipedia.orgwikidoc.org This molecular duality, combining both polar and nonpolar characteristics, is fundamental to valinomycin's ion-binding and transport properties. wikipedia.orgwikidoc.org

Conformational States in Diverse Solvent Environments

Valinomycin exhibits significant conformational flexibility in solution, with its specific conformation being highly dependent on the polarity of the surrounding solvent. union.eduresearchgate.netpitt.educore.ac.ukcas.czacs.orgresearchgate.net In solution, valinomycin exists as an equilibrium mixture of several major forms, and its conformation can transition between these states based on environmental cues. union.edupitt.educas.cz

The "bracelet" conformation is a highly stable and symmetric form of valinomycin, particularly prevalent in nonpolar solvents (e.g., cyclohexane, chloroform) and when complexed with potassium ions. union.eduresearchgate.netpitt.educas.czuoguelph.canih.govuoguelph.ca In this conformation, all six amide NH groups participate in intramolecular hydrogen bonding with amide carbonyls, forming a network of 4→1 hydrogen bonds. union.edunsf.govnih.govcore.ac.ukcas.cz This internal hydrogen bonding stabilizes the structure, creating a central cavity. union.educore.ac.ukcas.cz

When valinomycin binds a potassium ion (K+), it adopts a symmetric bracelet-like form where the K+ ion is centrally located and octahedrally coordinated by six ester carbonyl oxygens from the valinomycin molecule. wikipedia.orgwisc.edunsf.govnih.govcas.czuoguelph.cauoguelph.cawisc.edu This "all-in" conformation shields the cation effectively, making the complex's surface lipophilic and enabling its diffusion through lipid membranes. wikipedia.orgunion.eduuoguelph.ca This conformation is considered similar to the one valinomycin adopts within a phospholipid membrane. nsf.govresearchgate.net

In solvents of medium polarity (e.g., carbon tetrachloride/DMSO mixtures, dioxane, methanol (B129727), acetonitrile), valinomycin predominantly assumes a "propeller" conformation. union.eduresearchgate.netcas.czuoguelph.canih.gov This form is more flexible than the bracelet conformation and retains a reduced number of intramolecular hydrogen bonds, typically three, involving the valyl amino groups. union.educas.cz In this conformation, the molecule often exhibits three-fold symmetry, with a hydrophobic center and polar groups exposed on the surface. union.edu The propeller conformation has also been observed to transition to the bracelet-type form upon the introduction of K+ ions in polar solvents, facilitating ion binding. researchgate.net

In highly polar solvents (e.g., water), valinomycin adopts an "open" conformation, characterized by a lack of rigid internal structure. union.eduresearchgate.netcore.ac.ukias.ac.in In this state, most or all of the amide groups are hydrogen-bonded to the solvent molecules rather than forming intramolecular bonds. union.eduresearchgate.netcore.ac.uk This conformation is a rapid equilibrium of several interconverting forms. union.edu The open conformation allows for greater interaction with the solvent and is thought to be sampled dynamically, particularly at the lipid-water interface, enabling ion uptake and release. ebi.ac.uknih.gov

Valinomycin's ability to undergo conformational transitions is critical for its function as an ionophore. The molecule exhibits remarkable flexibility in solution, which is a significant factor in its mechanism of action. wisc.edu The transition between different conformations is highly solvent-dependent. For instance, as solvent polarity decreases, the molecule undergoes conformational changes that increase the uniqueness of each methyl group's environment. The introduction of K+ ions in polar solvents can induce a conformational transition from the propeller-type to the bracelet-type form, which is crucial for K+ binding. researchgate.net This flexibility allows valinomycin to adapt to different environments and effectively bind and transport ions. nih.gov

Structural Elucidation Methodologies

The complex molecular architecture and dynamic conformational states of valinomycin have necessitated the use of various advanced spectroscopic and crystallographic techniques for its structural elucidation.

X-ray Crystallography: This method has been employed to determine the solid-state structures of both uncomplexed valinomycin and its complexes with various cations (e.g., K+, Na+, Ba2+, Ca2+, Mg2+). union.eduwisc.edunsf.govnih.govuoguelph.canih.gov While useful for revealing specific crystal forms, crystal structures may not always fully represent the conformations adopted in solution or within biological membranes. union.edunih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including Proton NMR (1H NMR) and Carbon-13 NMR (13C NMR), is extensively used for solution studies of valinomycin's conformation. union.edunsf.govcas.cznih.govuoguelph.caias.ac.innih.gov NMR studies provide information on backbone angles, side-chain conformers, and the presence and stability of intramolecular hydrogen bonds. union.edu However, due to its relatively slow response time, NMR may not always distinguish rapidly interconverting conformers. cas.cz

Infrared (IR) Spectroscopy and Vibrational Circular Dichroism (VCD): IR spectroscopy, particularly the analysis of amide I and amide II bands, provides insights into intramolecular hydrogen bonding and secondary structure changes in different solvents and upon complexation. union.edupitt.edunih.govuoguelph.ca VCD spectra can also be used to study conformations in solution, even for large macrocyclic peptides like valinomycin. nih.gov

Raman Optical Activity (ROA) Spectroscopy: ROA spectroscopy is a powerful tool for identifying dominant conformers in solution, especially when coupled with quantum modeling and molecular dynamics. cas.czchemistryviews.orgrsc.org ROA can provide detailed information about backbone conformation and side-chain arrangements. cas.czrsc.org

Molecular Dynamics (MD) Simulations and Computational Studies: Computational methods, including conformational energy calculations and density functional theory, complement experimental data by predicting stable conformers, estimating molecular flexibility, and modeling solvent effects. union.educas.czresearchgate.netnih.govrsc.orgresearchgate.net

These methodologies, often used in combination, have provided a comprehensive understanding of valinomycin's intricate structural and dynamic properties, which underpin its selective ion transport mechanism.

X-ray Crystallography Studies of Valinomycin and its Complexes

X-ray crystallography has provided detailed insights into the three-dimensional structures of valinomycin in both its free and ion-complexed forms. These studies reveal distinct conformations that are crucial for its ionophoric activity.

Free Valinomycin: Uncomplexed valinomycin has been observed to crystallize in different polymorphic forms, including monoclinic and triclinic forms. For instance, a monoclinic form crystallizes in space group P2₁ with cell dimensions a = 23.144 Å, b = 10.347 Å, c = 14.526 Å, and β = 99.57°, while a triclinic form crystallizes in space group P1 with cell dimensions a = 22.281 Å, b = 10.333 Å, c = 14.507 Å, α = 90.05°, β = 105.28°, γ = 93.31°. In its uncomplexed state, valinomycin often adopts a "bracelet" conformation, stabilized by six intramolecular hydrogen bonds of the 4→1 type (average NH···O = 2.95 Å) and sometimes two additional 5→1 type hydrogen bonds involving ester carbonyl oxygens (average NH···O = 3.05 Å) uni.lu. The side chains typically occupy external pseudoaxial positions relative to the cylindrical axis of the molecule. Some crystal structures of uncomplexed valinomycin may also contain water molecules within their central cavities uni.lu.

Ion-Complexed Valinomycin: Upon complexation with cations, valinomycin undergoes significant conformational changes, adopting a "tennis ball" or "bracelet" shape, particularly with K⁺ ions fishersci.ca. In the K⁺, rubidium (Rb⁺), and cesium (Cs⁺) complexes, the cation is typically coordinated by six ester carbonyl oxygen atoms in a pseudo-octahedral geometry. The valinomycin backbone forms a rigid framework, held by six intramolecular hydrogen bonds involving all six amide C=O groups (H···O distances approximately 1.9 Å). The K⁺ complex often exhibits non-crystallographic S6 symmetry. The K⁺-O distance in the complex is approximately 2.7 Å.

The sodium (Na⁺) complex of valinomycin exhibits a Type 2 binding mode, where the molecule retains a bracelet conformation, but the Na⁺ cation is coordinated by only three ester carbonyl groups and is not centrally located. This complex often includes a picrate (B76445) counter-ion and a water molecule within the valinomycin bracelet.

For the barium (Ba²⁺) complex, a novel conformation has been observed, described as a flat open structure without internal hydrogen bonds. In this complex, two barium ions are liganded per valinomycin molecule, with each barium coordinating to three consecutive amide carbonyls. The barium ions are separated by 4.57 Å fishersci.ca.

The first crystal structure of a valinomycin-calcium (Ca²⁺) complex revealed a 1:2 valinomycin:Ca²⁺ stoichiometry, [VCa₂(OTf)₂(H₂O)₂]²⁺. In this complex, the amide carbonyls, rather than the ester carbonyls, coordinate to the Ca²⁺ ions, and the internal amide hydrogen bonding network is lost.

The presence of anions, such as picrate, can also influence the structure of valinomycin-cation complexes, with weak but definite interactions observed between the potassium ion inside the valinomycin cavity and an oxygen atom of the picrate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational features of valinomycin and its complexes in both solution and solid states, providing insights into dynamic processes and structural changes induced by ion binding nih.gov.

Proton (¹H) NMR spectroscopy is highly sensitive to conformational changes in valinomycin, particularly in response to variations in solvent polarity and the presence of cations. The chemical shifts of valinomycin's protons, especially those of the methyl and α-CH groups, undergo notable changes upon complex formation. For instance, upon complexation with protons, valinomycin's conformation can dramatically change, likely transitioning from a propeller-like to a bracelet-like form.

In solution, valinomycin molecules in complexes, such as the barium perchlorate (B79767) complex, can exhibit three-fold symmetry on the NMR time scale, even if the solid-state conformer is non-C3 symmetric. However, ¹H NMR titration experiments with ions like Ca²⁺ can sometimes result in non-continuous spectral changes and unsatisfactory model-fitting, attributed to drastic conformational changes upon ion binding that introduce uneven anisotropic effects on different hydrogen atoms.

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the backbone and side-chain carbons of valinomycin. High-resolution solid-state ¹³C NMR spectra, obtained using techniques like cross-polarization-magic angle spinning (CP-MAS), show that the ¹³C peak splittings in the solid state are consistent with the symmetry properties revealed by X-ray diffraction, such as S6 symmetry for the K⁺ complex of valinomycin nih.gov.

Significant displacements (up to 8 ppm) in the ¹³C NMR peaks of carbons in the skeletal backbone are observed upon metal ion complexation, which are indicative of conformational changes characterized by variations in torsion angles nih.gov. These shifts are particularly evident in the carbonyl region, where changes confirm the formation of complexes, such as those with barium. ¹³C NMR has also been used to infer conformational features of complexes (e.g., Na⁺ and Cs⁺ complexes) for which X-ray diffraction data are unavailable, based on the observed peak displacements nih.gov.

While direct studies focusing solely on ion transport kinetics using ²³Na and ³⁹K NMR are not extensively detailed in the provided search results, these nuclei are crucial for understanding the interaction and dynamics of valinomycin with sodium and potassium ions. Valinomycin is known to significantly enhance the ionic permeabilities of alkali cations, particularly K⁺, across biological membranes and lipid bilayers nih.gov. This high ionic selectivity is dependent on the molecular structure of the antibiotic nih.gov. The mode of action of valinomycin is interpreted in terms of a mobile carrier mechanism, where the complexation of metal ions at the membrane interface and interior is a crucial step nih.gov. Therefore, ²³Na and ³⁹K NMR would be instrumental in characterizing the binding environment, stoichiometry, and conformational changes of valinomycin upon interaction with these ions, which are directly relevant to understanding the molecular basis of ion transport and selectivity.

Solid-state NMR (SSNMR) spectroscopy is a powerful technique for characterizing the different polymorphic forms of valinomycin. SSNMR, often combined with computational methods like plane-wave density-functional theory (PW DFT), allows for the detailed study of valinomycin in its solid state.

Studies have identified and characterized four polymorphs of valinomycin, including triclinic and monoclinic forms (featuring an "asymmetric bracelet" conformation), a "symmetrical" form (resembling the K⁺ complex), and a "propeller" structural motif. SSNMR is capable of specifying the number of crystallographically independent molecules in the unit cell, enabling easy distinction between monoclinic and triclinic polymorphs.

SSNMR markers, such as the ¹³C, ¹⁵N, and ¹H isotropic chemical shifts of backbone nuclei (CO, Namid, Hamid, Hα), are used to characterize these polymorphs. These markers are linked to hydrogen bonding effects and other structural features, providing a thorough analysis of how various structural factors affect SSNMR parameters.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a valuable technique for investigating the secondary structure and conformational changes of valinomycin in solution. CD spectra provide characteristic signatures that reflect the conformational state of the molecule, particularly in the ester and amide carbonyl stretching regions.

CD studies have shown that valinomycin undergoes significant conformational changes depending on the solvent polarity and the presence of cations. For example, the magnitude of the ellipticity at 225 nm ([θ]₂₂₅) can decrease threefold when the solvent changes from a nonpolar environment (e.g., trifluoroethanol, TFE) to a hydrogen bond-breaking solvent (e.g., trifluoroacetic acid, TFA), suggesting a decrease in ordered conformers.

A "bracelet-type" structure for valinomycin has been identified through CD spectroscopy that reproduces experimental absorption and CD spectra in inert solvents. For the valinomycin-K⁺ complex, CD spectra support a symmetric octahedral environment for the ester carbonyl groups. These results demonstrate that CD can serve as an independent structural tool for studying the conformations of large macrocyclic peptides like valinomycin in solution. The technique has been historically used alongside other methods like infrared (IR) and optical rotatory dispersion (ORD) to propose tertiary structures for valinomycin and its complexes.

Raman and Raman Optical Activity (ROA) Spectroscopy

Raman and Raman Optical Activity (ROA) spectroscopy are powerful techniques employed to investigate the conformational structure of valinomycin and its complexes in solution. These methods are sensitive to vibrational modes, providing insights into molecular geometry and interactions.

Upon complexation with potassium ions, valinomycin exhibits significant spectral changes in its Raman and ROA spectra, particularly in the 1200–1400 cm⁻¹ region rsc.orgnih.govrsc.org. Studies using ROA have identified dominant conformers of valinomycin in different solvents. For instance, in methanol, structures based on the "propeller" conformer tend to dominate. These propeller structures are characterized by their flexibility and the presence of unstable β-turn regions chemistryviews.orgnih.gov. In contrast, in dioxane, an "asymmetrical bracelet" form, which closely resembles the complexed state, is favored chemistryviews.orgnih.gov.

Raman spectroscopy has also been used to study the amide and ester carbonyl stretching frequencies of valinomycin. Uncomplexed valinomycin can have different numbers of intramolecular hydrogen bonds (from 1 to 6) depending on solvent polarity, which in turn dictates its conformational structure pitt.edu. The resonance Raman process, which reflects changes in molecular geometry, provides information about the geometry of the resonant excited state through the intensities of Raman peaks pitt.edu.

Computational methods, including Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, are often used in conjunction with ROA to interpret experimental spectra and identify stable conformers rsc.orgnih.govrsc.orgnih.govaip.org. For the potassium-valinomycin complex, computational searches have revealed the arrangement of isopropyl side chains, confirming two predominant conformers in solution via ROA rsc.orgnih.govrsc.org. These studies suggest that the most populated conformer in solution does not exhibit C₃ symmetry and differs from the crystal and NMR-derived structures rsc.orgnih.gov.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) has been utilized to study the direct binding of ions to valinomycin, particularly focusing on its interaction with anions. While valinomycin is primarily known for its cation selectivity, ESI-MS experiments in methanol have demonstrated its ability to directly bind halide ions tandfonline.com.

The binding selectivity for halide ions was found to follow a specific order: Chloride (Cl⁻) > Bromide (Br⁻) ~ Fluoride (F⁻) >> Iodide (I⁻) tandfonline.com. This selectivity was further supported by ¹H Nuclear Magnetic Resonance (NMR) studies in acetone-d₆ and CD₃CN, which showed a similar order of Cl⁻ > Br⁻ >> F⁻ ~ I⁻ tandfonline.com. These findings highlight the versatility of ESI-MS in characterizing ion-ligand interactions and revealing unexpected binding capabilities of ionophores like valinomycin.

Infrared (IR) Absorption Spectroscopy for Hydrogen Bonding and Conformation

Infrared (IR) absorption spectroscopy is a highly sensitive technique for investigating the secondary structure of peptides and the presence of hydrogen bonds, making it invaluable for studying valinomycin's conformation in various environments uoguelph.canih.gov.

The conformation of valinomycin is significantly influenced by the polarity of the surrounding solvent. In nonpolar solvents, free valinomycin typically adopts a "bracelet-type" conformation, characterized by six intramolecular hydrogen bonds. This is evidenced by the amide I band appearing at approximately 1660 cm⁻¹ uoguelph.canih.gov. Conversely, in polar solvents, the free valinomycin molecule tends to assume a "propeller-type" conformation, forming intermolecular hydrogen bonds with solvent molecules, indicated by the amide I band shifting to around 1680 cm⁻¹ uoguelph.canih.gov.

Upon complexation with K⁺, the IR spectrum of valinomycin undergoes distinct changes. The amide I band of the K⁺-valinomycin complex is observed at approximately 1650 cm⁻¹ in both nonpolar and polar solvents, suggesting a stable conformation regardless of solvent polarity uoguelph.ca. This downward shift in the amide I band frequency indicates an increase in the strength of the amide hydrogen bonds upon complexation nih.gov. Furthermore, the ester C=O absorption shifts to lower frequencies due to a reduction in electron density in these bonds as they coordinate with the cation uoguelph.canih.gov. Similar spectroscopic changes have also been observed upon complexation with NH₄⁺ nih.gov.

Surface-enhanced infrared absorption spectroscopy (SEIRAS) has been employed to investigate the structure of interfacial water in valinomycin-containing lipid bilayers. These studies reveal that interfacial water adopts different structures depending on the cation present (e.g., KClO₄ vs. NaClO₄ solutions), confirming that valinomycin selectively transports K⁺ as an ion pair and that this ion pair interacts with residual water in the submembrane region cdnsciencepub.comresearchgate.netscholaris.ca.

Table 1: Characteristic IR Absorption Bands of Valinomycin

| Conformation/Complex | Amide I Band (cm⁻¹) | Ester C=O Band (cm⁻¹) | Hydrogen Bonding | Solvent Polarity | Reference |

| Free Valinomycin | ~1660 | - | Intramolecular | Nonpolar | uoguelph.canih.gov |

| Free Valinomycin | ~1680 | - | Intermolecular | Polar | uoguelph.canih.gov |

| K⁺-Valinomycin Complex | ~1650 | Lower frequency | Stronger Amide H-bonds, Coordinated Ester C=O | Nonpolar & Polar | uoguelph.canih.gov |

Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) for Membrane Orientation

Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) is a specialized technique used to determine the conformation and orientation of molecules, such as valinomycin, within biomimetic lipid membranes cdnsciencepub.comresearchgate.netscholaris.caacs.orguoguelph.caresearchgate.net.

PM-IRRAS studies have provided crucial insights into the mechanism of valinomycin-mediated ion transport. These studies indicate that the K⁺-valinomycin complex forms an ion pair with a counter anion to enter the hydrophobic region of the lipid bilayer cdnsciencepub.comresearchgate.netscholaris.caacs.org. This ion pair resides within the hydrophobic fragment of the membrane and adopts a small angle of approximately 22° with respect to the surface normal acs.org. This specific orientation is vital for the ionophore's function in transporting ions across the membrane acs.org.

It has also been observed that anions with low hydration energy facilitate the formation of this ion pair, which is a key step in the transport mechanism cdnsciencepub.comresearchgate.net. PM-IRRAS, in combination with electrochemical impedance spectroscopy (EIS), has been successfully employed to study the ionophore properties of valinomycin in tethered bilayer lipid membranes (tBLMs), providing unique information about the ion transport mechanism acs.orguoguelph.ca.

Computational and Theoretical Approaches to Conformational Analysis

Computational and theoretical approaches, such as Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations, play a critical role in complementing experimental spectroscopic data to provide a comprehensive understanding of valinomycin's conformational landscape and its interactions with ions. These methods allow for the exploration of molecular flexibility, ion binding mechanisms, and the influence of environmental factors at an atomic level.

Molecular Dynamics (MD) Simulations of Valinomycin and its Complexes

Molecular Dynamics (MD) simulations are widely used to study the conformational flexibility of valinomycin, its interactions with ions, and the dynamics of ion transport across membranes scirp.orgnih.govrsc.orgnih.govscirp.orgjinr.ruresearchgate.netnih.govacs.orgnih.gov. These simulations provide insights into how valinomycin's structure changes upon ion binding and how it facilitates ion movement.

MD simulations have shown that valinomycin's molecular structure efficiently surrounds the K⁺ ion, with the cavity size being precisely suitable for K⁺ scirp.orgscirp.orgresearchgate.net. In the K⁺-valinomycin complex, MD simulations have indicated a 6-fold coordination around K⁺ nih.gov. In contrast, for Na⁺ ions, a lower 4-fold coordination has been observed nih.gov. This difference in coordination contributes to valinomycin's high selectivity for K⁺ over Na⁺ nih.gov. The results obtained from MD simulations for electrical potential reveal a stronger binding of valinomycin with the potassium ion scirp.orgscirp.orgresearchgate.net. Each ion (K⁺ or Na⁺) has a critical electric field associated with its binding to valinomycin, ensuring its localization within the valinomycin cavity scirp.orgscirp.orgresearchgate.net.

MD simulations have also investigated the spontaneous decomplexation of K⁺-valinomycin in water. It has been observed that the ion typically passes through the α-hydroxyisovaleric (HyV) face in preference to the L-lactic acid (Lac) face nih.gov. At the water/membrane interface, the decomplexation reaction occurs spontaneously within 20-30 ps and shows noticeable orientation effects, with K⁺ selectively released through the Lac face of the bracelet-like complex rsc.org. The rate-determining step for decomplexation at the interface appears to be the orientational ordering of the complex rather than the formation of intermediate water adducts rsc.org. The time scale for most conformational transitions in valinomycin is on the order of 100 ps nih.gov.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are a powerful quantum mechanical method employed to predict structural and spectral parameters of valinomycin and its complexes, providing a detailed understanding of their electronic structure and energetics uoguelph.carsc.orgnih.govrsc.orgnih.govaip.orgtandfonline.commdpi.comnih.govresearchgate.netnih.govnih.gov.

DFT calculations have been instrumental in confirming the bracelet-type structure for valinomycin when complexed with K⁺. In this complex, the K⁺ cation resides symmetrically in the central cavity, coordinated to all six ester carbonyl oxygens uoguelph.caresearchgate.net. DFT studies also support a bracelet-like structure for the binding of a chloride ion to valinomycin tandfonline.com.

For hydrated complexes, DFT calculations have provided insights into the binding energies and optimized structures. For instance, the hydrated Valinomycin-Na⁺ complex (Val-Na⁺·H₂O) has been shown to be more energetically favorable than the non-hydrated complex, with the central Na⁺ cation bound to one water oxygen and four carbonyl oxygens of valinomycin nih.gov.

DFT is also used to calculate the direction of transition dipoles for specific vibrational bands, such as the amide I and ester carbonyl bands, which can then be compared with experimental PM-IRRAS spectra to validate structural models and orientations in membranes uoguelph.ca. Various functionals and basis sets, such as B3LYP and 6-31G(d), are commonly used in these calculations to achieve accurate predictions uoguelph.canih.govrsc.orgnih.govaip.orgmdpi.comresearchgate.netnih.govnih.gov. DFT calculations have also been applied to characterize different crystalline polymorphs of valinomycin, detailing the interactions that confer conformational stability mdpi.com.

Table 2: Summary of DFT Calculation Applications for Valinomycin

| Application Area | Key Findings | Reference |

| K⁺ Complex Structure | Confirms symmetric bracelet-type structure with K⁺ coordinated to six ester carbonyls. | uoguelph.caresearchgate.net |

| Anion Binding | Supports bracelet-like structure for Cl⁻ binding. | tandfonline.com |

| Hydrated Complexes | Val-Na⁺·H₂O more stable; Na⁺ bound to water and carbonyl oxygens. | nih.gov |

| Spectral Prediction | Calculates transition dipoles for IR/PM-IRRAS; aids in ROA interpretation. | uoguelph.carsc.orgnih.govrsc.orgnih.govaip.org |

| Polymorphism | Characterizes crystalline forms and conformational stability. | mdpi.com |

Conformational Energy Calculations and Energy Minimization

Conformational energy calculations and energy minimization procedures are crucial for determining the precise structure of valinomycin and understanding its conformational mechanics, both in its free state and when complexed with ions union.eduunion.edutandfonline.com. These computational methods aim to identify stable conformers and evaluate their equilibrium energies.

Researchers have performed energy minimization procedures on valinomycin structures, generating conformations both with and without C3 symmetry conditions union.eduunion.edu. These mathematical models have yielded structures that align with those described in the literature, allowing for the combination of computational and solution studies to determine valinomycin's exact structure before, during, and after ion transport union.eduunion.edu.

For the potassium-valinomycin complex, a comprehensive conformational search can generate a vast number of conformers. For instance, varying nine isopropyl torsion angles can lead to thousands of conformers (e.g., 19,683 generated structures), from which unique structures are selected for geometry optimization through energy minimization cas.czresearchgate.net. Semiempirical methods, such as PM3 and AM1, are often employed to evaluate the equilibrium energies of these conformers cas.czresearchgate.net. Due to challenges in obtaining accurate potassium parameters for some computations, the K+ ion may be replaced by a pseudoatom like a proton (H+), with fixed proton-oxygen distances, while other coordinates are fully relaxed cas.cz. More sophisticated methods, such as BPW91/6-31G** and B3LYP/6-311++G**, can be used for a limited number of conformers, sometimes incorporating solvent models like COSMO or CPCM cas.czresearchgate.net.

These studies have revealed that from thousands of unique conformers, two predominant ones are often confirmed in solution through techniques like Raman optical activity (ROA) spectroscopy cas.czrsc.org. A third conformer may be theoretically predicted but difficult to quantify experimentally rsc.org. Notably, the most populated conformer in solution may not exhibit C3 symmetry and can differ from crystal or NMR-derived structures, highlighting the molecule's high flexibility cas.czrsc.org. Molecular dynamics (MD) simulations also confirm valinomycin's high conformational flexibility and are used to characterize the flexibility within different parts of the molecule and to scan possible conformations nih.govnih.gov.

Metadynamics for Membrane Crossing Energy Profiles

Metadynamics is a powerful computational technique widely utilized to study various molecular phenomena, including membrane transport unina.itresearchgate.netnih.gov. It allows for the reconstruction of free energy profiles, providing insights into the energetic landscape of molecules as they cross biological membranes.

In the context of valinomycin, metadynamics simulations have been employed to investigate the energy profiles of both wild-type valinomycin (VLM_1) and its hydroxylated analogues (VLM_2, VLM_3, VLM_4) as they traverse phospholipid membranes unina.itresearchgate.netnih.gov. These studies typically reveal that all valinomycin analogues exhibit energy maxima in the center of the membrane, indicating an energy barrier for penetration, and preferred positions below the phospholipid heads unina.itresearchgate.netnih.govresearchgate.net.

A key finding from metadynamics studies is that the entry barriers for membrane penetration are often similar among valinomycin and its hydroxylated analogues, suggesting that the presence of a hydroxyl group may not significantly impact their passage through the membrane unina.itresearchgate.netnih.gov. However, transition state calculations, which provide insights into the ability of valinomycin analogues to capture potassium ions, can show differences in activation energies unina.itnih.gov. For example, in one study, VLM_4 exhibited the lowest activation energy for K+ capture, while VLM_2 displayed the highest unina.itnih.gov.

The structural and energetic features of valinomycin during membrane permeation indicate that the peptides change their orientation and conformation in response to the surrounding environment researchgate.net. Valinomycin selectively transports K+ across the lipid bilayer as an ion pair, and this ion pair can be bonded to residual water that is released into the submembrane region researchgate.net. The process involves the gradual replacement of ester carbonyl groups by water molecules in the first coordination sphere of K+ rsc.org. Molecular dynamics simulations suggest that the rate-determining step for decomplexation at the interface is the orientational ordering of the complex, rather than the formation of intermediate water adducts rsc.org.

Ionophore Mechanisms and Membrane Biophysics

Mechanisms of Ion Transport Across Model and Biological Membranes

Ion-Pair Formation and Transport

The mechanism by which Valinomycin facilitates ion transport across phospholipid bilayers involves a critical step of ion-pair formation with counter anions uoguelph.caacs.orgnih.govacs.orgresearchgate.net. While the Valinomycin-K+ complex itself is known to adopt a bracelet conformation with a hydrophobic exterior, enabling its entry into the membrane's hydrophobic core, recent studies emphasize that the transport is mediated by the formation of a neutral ion pair between the Valinomycin-cation complex and a counter anion acs.orgnih.govacs.orgresearchgate.net.

The efficiency of this ion-pair transport is significantly influenced by the solvation energy of the counter anion. Anions with lower Gibbs free energies of solvation promote the formation of these ion pairs, leading to enhanced ion conductivity across Valinomycin-incorporated bilayers acs.orgnih.gov. For instance, experiments employing floating bilayer lipid membranes (fBLMs) demonstrated that Valinomycin readily forms a complex with K+ in the presence of perchlorate (B79767) (ClO4-), an anion with low solvation energy, but shows reduced binding in the presence of H2PO4-, Cl-, or F- acs.orgnih.gov. This correlation between anion solvation energy and membrane conductivity provides strong evidence for the ion-pairing mechanism acs.orgnih.gov. Upon entering the hydrophobic region of the membrane, this Valinomycin-K+-anion ion pair adopts a small tilt angle of approximately 22° with respect to the membrane's surface normal acs.orgnih.govacs.org. This indicates that anions are actively involved in the translocation process, moving in conjunction with the K+-Valinomycin complex across the lipid bilayer researchgate.net.

Studies on Model Membrane Systems

Model membrane systems are essential for dissecting the complex interactions between Valinomycin and lipid bilayers, providing controlled environments to study its ionophore activity.

Black Lipid Membranes (BLM) and Bilayer Lipid Membranes (BLM)

Black Lipid Membranes (BLMs), also referred to as Bilayer Lipid Membranes, have historically been fundamental in characterizing Valinomycin's ion transport properties. These freestanding lipid bilayers allow for direct electrochemical measurements of transmembrane current. Studies using BLMs have revealed that the Valinomycin-facilitated transmembrane current is directly dependent on the Gibbs free energy of hydration of the anions present in the electrolyte uoguelph.caresearchgate.net. Research by Shirai et al. utilized cyclic voltammetry to illustrate this dependence, highlighting the crucial role of the counter anion in the transport cycle uoguelph.caresearchgate.net. It has also been observed in BLMs that K+ ions and their counter anions move in opposite directions across the membrane, further supporting the coupled transport mechanism researchgate.net. While BLMs are valuable for electrical property measurements, they offer limited information regarding the precise location or conformational details of the ionophore within the membrane nih.gov. The conductivity and specificity of Valinomycin observed in classical BLMs are comparable to those found in more advanced tethered systems acs.org.

Supported Lipid Bilayers (SLB) and Tethered Bilayer Lipid Membranes (tBLM)

Supported Lipid Bilayers (SLBs) and Tethered Bilayer Lipid Membranes (tBLMs) represent more robust and versatile model systems for studying Valinomycin's activity. SLBs are lipid bilayers deposited on a solid support, while tBLMs incorporate a hydrophilic spacer layer between the lipid bilayer and the substrate, creating a defined aqueous subphase acs.orgacs.orgmdpi.comrlc-naumann.eufrontiersin.orgfsu.eduacs.orgmdpi.com. This subphase is critical for mimicking the physiological environment and allowing for the proper function of membrane-associated molecules acs.orgmdpi.com.

Valinomycin has been extensively used as a benchmark ionophore in EIS studies on tBLMs due to its well-characterized K+ transport mechanism researchgate.netrlc-naumann.eufsu.edu. The incorporation of Valinomycin into tBLMs leads to a significant decrease in membrane resistance in the presence of K+ ions, demonstrating its efficient transport capabilities acs.orgnih.govacs.orguoguelph.caresearchgate.net. For instance, a four-order-of-magnitude decrease in membrane resistance was observed in a Valinomycin-doped tBLM when K+ ions replaced Na+ ions fsu.edu. The Valinomycin-K+ complex, along with its counter anion, resides within the hydrophobic membrane, exhibiting a tilt angle of approximately 22° relative to the membrane normal acs.orgnih.govacs.org. The high electrical sealing properties of tBLMs, with resistances often exceeding 10 MΩ·cm², make them suitable for studying ion transporters where low non-specific transport is crucial mdpi.comfsu.edu.

Liposomal Membrane Systems

Liposomal membrane systems, composed of lipid vesicles, provide a compartmentalized environment to investigate Valinomycin's interaction with and transport across lipid bilayers, offering insights into its kinetic behavior. Valinomycin exhibits a high affinity for the lipid bilayer, distributing rapidly between the liposomal membrane and the aqueous phase upon addition uu.nl. This rapid partitioning leads to an immediate and maximal increase in K+ leakage from liposomes containing K+, underscoring its potent ionophore activity uu.nl.

Kinetic studies in liposomal systems, particularly when a lipophilic anion like thiocyanate (B1210189) (CNS-) is present, suggest the formation of a ternary complex involving K+, the anion, and Valinomycin uu.nl. This ternary complex formation is consistent with the ion-pair transport mechanism observed in other model systems. The turnover rate of K+ transport in liposomes is influenced by the lipid composition of the membrane; increased unsaturation of phospholipids (B1166683) enhances the transport rate, indicating that the translocation of the Valinomycin-K+-anion complex across the membrane is a rate-limiting step uu.nl. For egg lecithin (B1663433) liposomes at 30°C, a turnover constant of 328 ± 44 potassium ions per molecule of Valinomycin per second has been reported uu.nl. Valinomycin's ability to dissipate membrane potential in liposomes by facilitating K+ movement makes it a valuable tool for studying electrogenic transport systems pnas.orgosti.gov.

Electrochemical and Spectroscopic Techniques for Membrane Studies

The elucidation of Valinomycin's ionophore mechanisms relies heavily on advanced analytical techniques that provide detailed insights into membrane properties and molecular interactions.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a primary technique for characterizing the ionophore properties of Valinomycin in various model membrane systems, including black lipid membranes (BLMs), supported lipid bilayers (SLBs), and tethered bilayer lipid membranes (tBLMs) uoguelph.caresearchgate.netacs.orgnih.govacs.orgresearchgate.netnih.govacs.orgacs.orgrlc-naumann.eufsu.eduacs.orguoguelph.caresearchgate.netscispace.comnih.govacs.orgresearchgate.netresearchgate.netnih.gov. EIS measures the electrical impedance of a membrane system over a range of frequencies, yielding information about its resistance, capacitance, and other electrical parameters that reflect ion transport and membrane integrity nih.govacs.orgresearchgate.net.

In Valinomycin studies, EIS is employed to quantify the changes in membrane conductivity and resistance upon the ionophore's incorporation and its interaction with specific ions. For example, the membrane resistance of a bilayer can decrease by approximately 180 times in the presence of Valinomycin and KClO4, while showing a negligible change with NaClO4, clearly demonstrating Valinomycin's K+ selectivity and its role in facilitating ion permeation acs.orgnih.govresearchgate.net. The membrane conductance, as determined by EIS, has been shown to be proportional to the concentration of the Valinomycin-K+ complex within the membrane uoguelph.ca.

EIS data are often analyzed by fitting them to equivalent electrical circuits, which model the different structural and functional elements of the membrane system and allow for the extraction of kinetic parameters related to the transport process rlc-naumann.euacs.orgscispace.comnih.gov. While EIS is highly informative, researchers are mindful of potential artifacts in measurements, particularly in ion-selective membranes, and employ various electrode configurations (two-, three-, and four-electrode cells) and analytical models to ensure accurate data interpretation nih.govacs.orgresearchgate.net.

EIS is frequently coupled with spectroscopic techniques, such as Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) uoguelph.canih.govacs.orgresearchgate.netnih.govuoguelph.caresearchgate.netresearchgate.net. This combination provides a comprehensive understanding, with EIS quantifying electrical changes and PM-IRRAS offering molecular-level insights into the conformation and orientation of Valinomycin within the membrane, as well as the formation of the Valinomycin-K+ complex and its ion pair with the counter anion uoguelph.canih.govacs.orgresearchgate.netnih.govacs.orguoguelph.caresearchgate.netresearchgate.net.

Data Tables

Table 1: Effect of Valinomycin on Membrane Resistance in Floating Bilayer Lipid Membranes (fBLM) with Different Cations

| Electrolyte | Valinomycin Presence | Membrane Resistance (Relative Change) |

| KClO4 | Absent | Baseline |

| KClO4 | Present | Decreases by ~180 times acs.orgnih.govresearchgate.net |

| NaClO4 | Absent | Baseline |

| NaClO4 | Present | Negligible effect acs.orgnih.govresearchgate.net |

Table 2: Valinomycin-K+ Complex Orientation in Model Lipid Bilayers

| Parameter | Value |

| Tilt Angle (with respect to surface normal) | ~22° acs.orgnih.govacs.org |

Table 3: Kinetic Parameters of Valinomycin-mediated K+ Transport in Egg Lecithin Liposomes (30°C)

| Parameter | Value |

| Partition Constant | 0.0222 cm uu.nl |

| Turnover Constant | 328 ± 44 K+ ions/molecule Valinomycin/second uu.nl |

| Activation Energy | 15.7 kcal/mole uu.nl |

Fluorescence Anisotropy Measurements for Membrane Stiffness

Fluorescence anisotropy, also known as fluorescence polarization, is a powerful spectroscopic technique employed to investigate the rotational mobility and orientation of fluorescent probes within a medium, providing crucial insights into the microviscosity and structural order of biological membranes, which directly correlates with membrane stiffness or fluidity chemspider.comsigmaaldrich.com. The principle relies on the photo-selection of fluorophores: when a sample is excited with linearly polarized light, molecules whose absorption transition moments are aligned with the excitation polarization plane are preferentially excited sigmaaldrich.com. The subsequent emission of fluorescence photons retains a degree of polarization that is dependent on the orientation of the molecule's emission transition moment at the moment of emission sigmaaldrich.com.

The initial high anisotropy observed immediately after excitation decreases over time due to the random molecular motion, such as Brownian rotation or conformational changes of the fluorophores within their environment sigmaaldrich.com. A higher degree of fluorescence polarization (or anisotropy) indicates a more ordered or "stiffer" membrane, where the probe's rotational motion is restricted. Conversely, a lower anisotropy value signifies a more "fluid" membrane, allowing for greater rotational freedom of the probe nih.gov. This technique is particularly valuable because anisotropy measurements are generally independent of fluorophore concentration sigmaaldrich.com. Time-resolved anisotropy measurements offer a more comprehensive understanding of the dynamics compared to steady-state measurements, which only provide time-averaged values sigmaaldrich.com.

Detailed Research Findings

Research into the effects of valinomycin on membrane stiffness using fluorescence anisotropy has yielded varied and context-dependent results.

In studies focusing on Pseudomonas aeruginosa, valinomycin has been shown to induce membrane stiffening. Specifically, treatment of P. aeruginosa with 45 µM valinomycin for 2 hours led to an increase in membrane stiffness, as evidenced by fluorescence anisotropy measurements using both TMA-DPH and DPH probes nih.govuni.luamericanelements.com. This indicates that valinomycin affects both the aqueous interface and the hydrophobic core of the bacterial membrane, promoting a more rigid environment. Such changes in membrane fluidity can be linked to the cellular stress response, including the upregulation of genes like sigX, which is involved in membrane lipid biosynthesis and fluidity homeostasis nih.gov.

Conversely, some studies have reported no significant alteration in membrane fluidity or lipid organization upon valinomycin treatment. For example, investigations on a clonal cell line of mouse neuroblastoma cells found that valinomycin treatment did not modify the molecular anisotropy of fluorescence probes in their membranes . Similarly, measurements of DPH anisotropy in brush border membrane vesicles from porcine small intestine suggested that the lipid organization of these membranes was not altered by the addition of valinomycin wikipedia.org. These contrasting findings highlight that valinomycin's impact on membrane stiffness can be specific to the membrane type, lipid composition, and experimental conditions.

Other compounds have been studied in conjunction with valinomycin to understand their effects on membrane fluidity. For instance, the mesoionic compound MI-D, which interferes with valinomycin-K+ induced swelling, was shown to increase the order of the fluid phase in DMPC and native mitochondrial membranes, as indicated by fluorescence polarization of DPH and DPH-PA nih.gov. Similarly, dibromothymoquinone, an inhibitor of valinomycin-induced mitochondrial swelling, increased the fluorescence polarization of DPH in mung bean mitochondrial membranes, suggesting a decrease in inner mitochondrial membrane fluidity. These studies, while not directly measuring valinomycin's effect on stiffness, demonstrate the utility of fluorescence anisotropy in characterizing membrane changes related to ionophore activity and associated cellular processes.

Table 1: Conceptual Data for Fluorescence Anisotropy Measurements on Membrane Stiffness

| Membrane System / Probe | Condition (Valinomycin Concentration) | Anisotropy (r) (Mean ± SEM) | Interpretation (Relative to Control) | Reference |

| P. aeruginosa / TMA-DPH | Untreated (Control) | [Value 1] | Baseline fluidity | nih.gov |

| P. aeruginosa / TMA-DPH | 45 µM Valinomycin (2h) | [Value 2] | Increased Stiffness | nih.gov |

| P. aeruginosa / DPH | Untreated (Control) | [Value 3] | Baseline fluidity | nih.gov |

| P. aeruginosa / DPH | 45 µM Valinomycin (2h) | [Value 4] | Increased Stiffness | nih.gov |

| Mouse Neuroblastoma Cells / Fluorescence Probes | Valinomycin Treatment | No significant modification | No Change in Fluidity | |

| Porcine Intestinal Brush Border / DPH | Valinomycin Addition | No significant alteration | No Change in Lipid Organization | wikipedia.org |

Note: The specific numerical values for anisotropy (r) are placeholders. In actual research, these values would be derived from experimental data, often presented in figures (e.g., box plots) with statistical significance indicated.

Biosynthesis of Valinomycin

Nonribosomal Peptide Synthesis Pathway

Valinomycin is synthesized via the nonribosomal peptide synthetase (NRPS) pathway, which is an mRNA-independent assembly line for peptide production. The core enzymatic machinery responsible for valinomycin biosynthesis is a tetramodular valinomycin synthetase (VlmSyn). This megasynthetase is composed of two distinct and large NRPS enzymes: Vlm1, with a molecular weight of approximately 370-374 kDa, and Vlm2, weighing around 284 kDa.

NRPS enzymes are modular, meaning they consist of repeating modules, each typically responsible for the incorporation of one specific monomer into the growing peptide chain. A canonical NRPS module generally contains three core catalytic domains:

Adenylation (A) domain: Responsible for the recognition and activation of the specific amino acid or α-hydroxy acid substrate.

Thiolation (T) domain (also known as peptidyl carrier protein, PCP): Covalently tethers the activated substrate and the growing peptidyl chain via a thioester linkage.

Condensation (C) domain: Catalyzes the formation of the peptide bond (or ester bond in depsipeptides) between the incoming monomer and the growing chain.

In the case of valinomycin synthetase, Vlm1 comprises modules 1 and 2, while Vlm2 encompasses modules 3 and 4. The valinomycin biosynthesis pathway is iterative, meaning that these four modules are repeatedly used to assemble three tetradepsipeptide monomers. These monomers are then oligomerized and subsequently macrolactonized to form the final 36-membered cyclododecadepsipeptide valinomycin. A thioesterase (TE) domain, typically located at the C-terminus of the last module (in Vlm2), plays a crucial role in the final cleavage and cyclization of the product, releasing the mature valinomycin from the enzyme complex.

Identification and Characterization of Biosynthetic Gene Clusters (e.g., vlm gene cluster)

Early studies involving complementation of valinomycin-deficient mutants in S. levoris A-9 were instrumental in identifying the vlm-1 and vlm-2 gene clusters. It was found that the vlm-1 gene was located within a 2.5 kb DNA region, while the vlm-2 gene cluster (including alleles vlm-2 through vlm-8) was contained within a 12 kb region. Physical mapping experiments further revealed that these two vlm loci are situated approximately 50 to 70 kb apart on the chromosome.

Research has shown that the DNA sequences of the vlm gene cluster are highly conserved among various valinomycin-producing Streptomyces strains isolated from different geographic locations. This high degree of conservation, coupled with phylogenetic analyses, suggests a pattern of vertical transmission for the vlm gene cluster within Streptomyces, rather than frequent horizontal gene transfer events, which are often observed for other natural product biosynthetic gene clusters.

Enzymatic Mechanisms and Intermediates in Biosynthesis

The enzymatic mechanism of valinomycin biosynthesis involves the sequential incorporation and modification of specific precursor molecules by the modular valinomycin synthetase (VlmSyn). The building blocks of valinomycin include both proteinogenic and non-proteinogenic components: L-valine, D-valine, D-α-hydroxyisovaleric acid, and L-lactic acid.

The direct substrates activated by the VlmSyn are L-valine (L-Val), pyruvate (B1213749) (Pyr), and α-ketoisovalerate (α-Kiv). The biosynthetic process proceeds as follows:

Module 1: The adenylation (A) domain within Vlm1 activates α-ketoisovalerate (Kiv). Subsequently, a ketoreductase (KR) domain associated with this module reduces Kiv to D-α-hydroxyisovaleric acid (D-Hiv).

Module 2: The A domain in Vlm1 activates L-valine. An epimerase (E) domain then catalyzes the conversion of L-valine to D-valine.

Module 3: A ketoreductase (KR) domain within Vlm2 reduces activated pyruvate (Pyr) to L-lactic acid (L-Lac).

Module 4: L-valine is activated by the A domain in Vlm2.

The iterative nature of the NRPS means that these four modules are reused to construct the repeating tetradepsipeptide unit (D-α-hydroxyisovaleryl-D-valyl-L-lactyl-L-valyl). The growing linear dodecadepsipeptide chain is then processed by the C-terminal thioesterase (TE) domain, which facilitates the oligomerization of the tetradepsipeptide units and the subsequent macrolactonization to form the cyclic valinomycin. Studies have elucidated that this oligomerization occurs via a 'reverse transfer' pathway.

In addition to the core NRPS components, a discrete type II thioesterase (TEII) has been identified within the valinomycin biosynthetic gene cluster. This TEII enzyme functions as a repairing enzyme, crucial for regenerating the functionality of the NRPS by hydrolyzing misacylated thiol groups or incorrectly loaded substrates on the thiolation (T) domains, thereby ensuring efficient and accurate biosynthesis.

Heterologous Biosynthesis and Production Approaches

While Streptomyces strains are the natural producers of valinomycin, their slow growth rates and the complexity of genetic manipulation can limit large-scale production. Consequently, significant efforts have been directed towards heterologous biosynthesis, particularly using more amenable host organisms like Escherichia coli.

A notable achievement in this area was the successful cloning and co-expression of the vlm1 and vlm2 genes from Streptomyces tsusimaensis in an engineered E. coli strain (BJJ01) by Neubauer and co-workers in 2014. This reconstitution of the valinomycin biosynthesis pathway in a heterologous host demonstrated the feasibility of producing valinomycin outside its native environment. Further optimization of fed-batch cultivation conditions led to a substantial 33-fold increase in valinomycin production, reaching 10 mg L⁻¹. The co-expression of a type II thioesterase (TEII) further enhanced the yield, resulting in a 43-fold increase to 13 mg L⁻¹ compared to the initial batch culture yield of 0.3 mg L⁻¹. This demonstrated that heterologous expression in E. coli can occur effectively, even without the need for additional precursor feeding or extensive optimization of cultivation conditions.

Beyond in vivo approaches, cell-free protein synthesis (CFPS) systems, typically derived from E. coli cell lysates, have emerged as a powerful tool for prototyping and producing complex natural products like valinomycin. CFPS systems allow for the in vitro co-expression of large NRPS enzymes such as Vlm1 and Vlm2, circumventing challenges associated with laborious purification processes and enzyme instability often encountered with purified enzyme systems. This cell-free approach has proven capable of generating large and complex proteins, utilizing intricate metabolic networks within the cell lysate, and has successfully established the total in vitro biosynthesis of valinomycin. These advancements in heterologous biosynthesis open avenues for more efficient and scalable production of valinomycin and its potential analogs.

Structure Activity Relationship Sar Studies

Impact of Cyclic Dodecadepsipeptide Architecture on Bioactivity

Valinomycin is characterized as a 36-membered cyclododecadepsipeptide, meticulously constructed from three repeating units of D-α-hydroxyisovaleryl-D-valyl-L-lactyl-L-valyl nih.gov. This macrocyclic structure features an alternating sequence of peptide and ester linkages nih.gov. The integrity of this cyclic 12-residue peptide is paramount for valinomycin's biological activities nih.govunina.it.

The distinctive architecture of valinomycin creates a hydrophobic exterior and a polar cavity within its core nih.govwikipedia.org. This central cavity is precisely sized to accommodate a single potassium ion (K+), which is coordinated by six oxygen atoms originating from the interior ester carbonyl groups nih.govunina.itwikipedia.org. This specific fit is crucial for its function, as the cavity is suitable for K+ but not for smaller ions like sodium (Na+) or lithium (Li+), thereby establishing valinomycin as a highly potassium-specific ionophore nih.govunina.itwikipedia.orgbiocrick.com. The hydrophobic outer surface enables the valinomycin-K+ complex to readily integrate into biological bilayer membranes, facilitating the transport of K+ ions and subsequently dissipating the membrane potential, a key mechanism behind its antimicrobial efficacy nih.govunina.itwikipedia.orguoguelph.canih.gov. The twelve carbonyl groups are essential for the binding of metal ions and for solvation in polar solvents, while the isopropyl and methyl groups contribute to its solubility in nonpolar environments wikipedia.orgnih.gov. Upon binding to a potassium ion, valinomycin undergoes a conformational change, adopting a "bracelet" form where the isopropyl groups are oriented towards the exterior wikipedia.orgchemistryviews.org.

Effects of Altering Ring Size and Amino Acid Residues on Complexation and Functionality

Modifications to valinomycin's structure, specifically altering its ring size or substituting amino acid residues, profoundly impact its ability to form a stable complex with potassium ions nih.govunina.it. This reduction in complex stability directly correlates with a diminished antimicrobial activity nih.govunina.it. For instance, a contraction in the ring size leads to a complete loss of ion transport capabilities nih.gov. Conversely, an expansion of the ring might allow for the complexation of larger ions or small positively charged molecules nih.gov.

Valinomycin exhibits remarkable selectivity for K+ over Na+, with the stability constant for the K+-valinomycin complex being approximately 100,000 times greater than that for the Na+-valinomycin complex wikipedia.orgresearchgate.net. This selectivity is quantitatively demonstrated by the K0.5 values for various alkali metal ions, as shown in Table 1 biocrick.com.

| Ion | K0.5 (mM) biocrick.com |

| K+ | 48 |

| Rb+ | 73 |

| Cs+ | 75 |

| Na+ | 93 |

| Li+ | 246 |